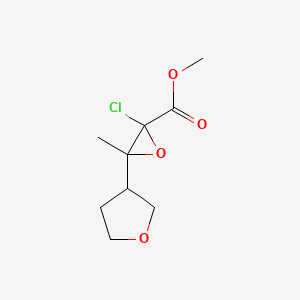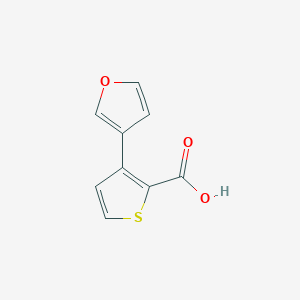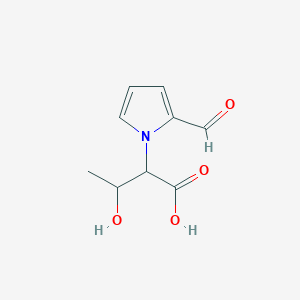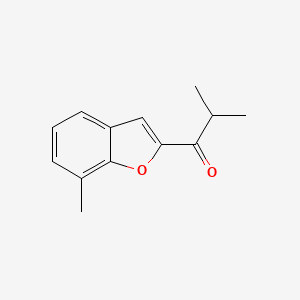![molecular formula C9H13ClO4 B13178056 Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a heterocyclic compound with the molecular formula C9H13ClO4. It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted spiro compounds, depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
科学研究应用
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate: Similar in structure but with different chemical properties due to the presence of an oxygen atom instead of a dioxaspiro ring.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with different ring sizes and chemical properties.
Uniqueness
Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C9H13ClO4 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
methyl 2-chloro-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-12-7(11)9(10)8(14-9)3-2-5-13-6-4-8/h2-6H2,1H3 |
InChI 键 |
NXXGEAUSLNNVGM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(C2(O1)CCCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
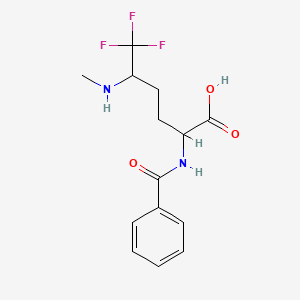
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
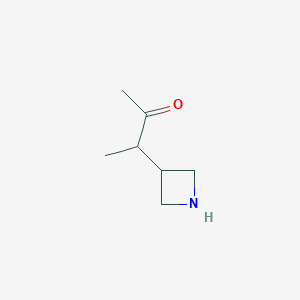
![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
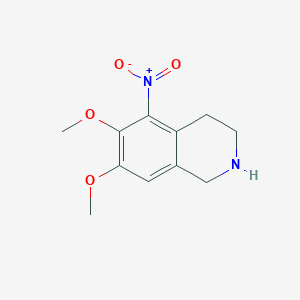
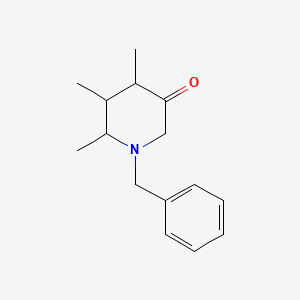
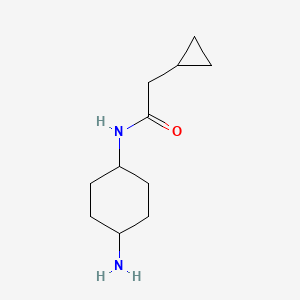
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)

